![molecular formula C10H15N3OS B13271683 N-[3-(4-methyl-1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide](/img/structure/B13271683.png)
N-[3-(4-methyl-1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(4-methyl-1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide is a compound that features a thiazole ring, a pyrrolidine ring, and an acetamide group. Thiazole rings are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The presence of these functional groups makes this compound a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-methyl-1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones, while reduction can yield thiazolidines .
Scientific Research Applications
N-[3-(4-methyl-1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial, antifungal, and anti-inflammatory properties.
Medicine: Investigated for its potential use in the development of new drugs targeting various diseases.
Industry: Utilized in the production of biocides, fungicides, and dyes.
Mechanism of Action
The mechanism of action of N-[3-(4-methyl-1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives, such as:
- 4-amino-5-(4-isopropyl-1,3-thiazol-2-yl)-4H-1,2,4-triazole-3-thiol
- 5-(4-isopropyl-thiazol-2-yl)-1,3,4-oxadiazole-2-thiol
Uniqueness
N-[3-(4-methyl-1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide is unique due to the specific combination of functional groups it possesses. The presence of both the thiazole and pyrrolidine rings, along with the acetamide group, provides a distinct set of chemical and biological properties that differentiate it from other thiazole derivatives .
Properties
Molecular Formula |
C10H15N3OS |
|---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
N-[3-(4-methyl-1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide |
InChI |
InChI=1S/C10H15N3OS/c1-7-5-15-9(12-7)10(13-8(2)14)3-4-11-6-10/h5,11H,3-4,6H2,1-2H3,(H,13,14) |
InChI Key |
IYNRYBSSNPTTIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)C2(CCNC2)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


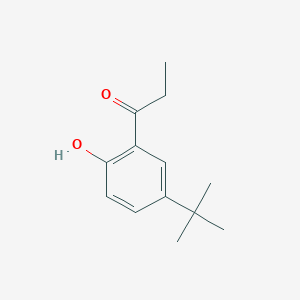
![1-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]propan-2-ol](/img/structure/B13271613.png)
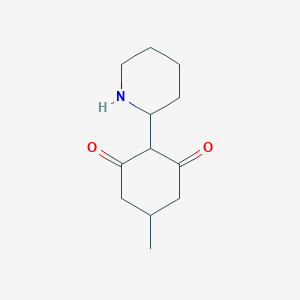

![N-[4-(Aminomethyl)phenyl]-3-(pyrrolidin-1-YL)propanamide](/img/structure/B13271635.png)
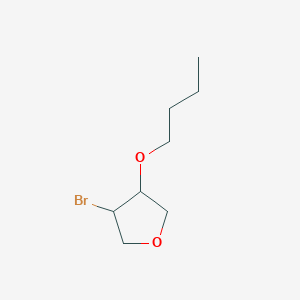
amine](/img/structure/B13271643.png)
![7-(Difluoromethyl)-3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13271650.png)
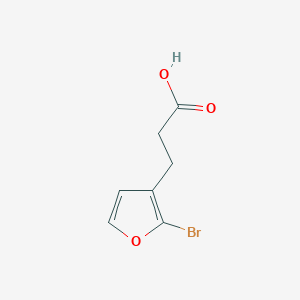
![2',3',4',5'-Tetrahydro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13271656.png)
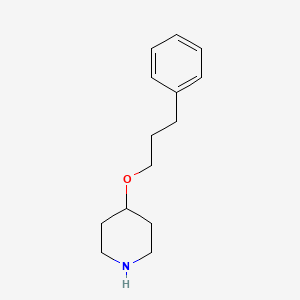
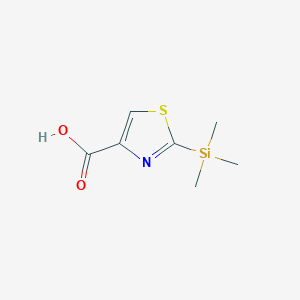
![3-(2,2-Dimethylcyclopropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13271679.png)

